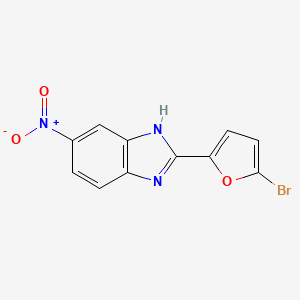

2-(5-Bromo-2-furyl)-5-nitrobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O3/c12-10-4-3-9(18-10)11-13-7-2-1-6(15(16)17)5-8(7)14-11/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJMLNVLGGKODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Overview of Benzimidazole (B57391) Synthesis Relevant to 2-Substituted Derivatives

The synthesis of the benzimidazole ring system dates back to the 19th century. A foundational method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, a reaction that has been adapted and refined over the years. rsc.org For the preparation of 2-substituted benzimidazoles, the Phillips-Ladenburg synthesis, which utilizes the condensation of o-phenylenediamines with aldehydes followed by oxidation, is a cornerstone methodology. nih.gov

Over time, numerous modifications and novel methods have been developed to improve yields, reduce reaction times, and introduce a wide array of substituents at the 2-position. These include the use of various catalysts, such as metal catalysts rsc.org, and the application of microwave irradiation to accelerate the reaction. researchgate.net The versatility of these methods has enabled the synthesis of a vast library of 2-substituted benzimidazole derivatives with diverse functionalities.

Synthesis of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursors.

Precursor Synthesis and Functionalization

The primary precursors required for the synthesis of the target compound are 4-nitro-1,2-phenylenediamine and a reactive derivative of 5-bromo-2-furoic acid , typically 5-bromo-2-furaldehyde (B32451) .

Synthesis of 4-nitro-1,2-phenylenediamine: This precursor can be synthesized through the partial reduction of 2,4-dinitroaniline. orgsyn.org Common reducing agents for this transformation include sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) in an alcoholic solution. orgsyn.org The reaction needs to be carefully controlled to selectively reduce one nitro group while leaving the other intact. An alternative approach involves the nitration of an appropriately protected o-phenylenediamine derivative, followed by deprotection.

Synthesis of 5-bromo-2-furaldehyde: The synthesis of 5-bromo-2-furaldehyde often starts from furfural (B47365). google.comguidechem.com A common method involves the bromination of furfural. asianpubs.orgchemicalbook.com To achieve regioselectivity and avoid over-bromination, specific brominating agents and reaction conditions are employed. One such method utilizes 1-butyl-3-methylimidazolium tribromide as a brominating agent under solvent-free conditions, which offers high selectivity for the 5-position of the furan (B31954) ring. asianpubs.orgchemicalbook.com The reaction of furfural with this reagent at a controlled temperature leads to the formation of 5-bromo-2-furaldehyde in good yield. google.comasianpubs.org

Alternatively, 5-bromo-2-furoic acid can be synthesized and then converted to the aldehyde. The synthesis of 5-bromo-2-furoic acid can be achieved through the bromination of 2-furoic acid. acs.org The resulting 5-bromo-2-furoic acid can then be converted to its acyl chloride using a reagent like thionyl chloride, which can subsequently be reduced to the aldehyde. prepchem.com

Condensation and Cyclization Reactions

The core of the synthesis involves the condensation of 4-nitro-1,2-phenylenediamine with 5-bromo-2-furaldehyde, followed by an intramolecular cyclization and oxidation to form the benzimidazole ring.

A widely employed method is the reaction of the o-phenylenediamine with the aldehyde in the presence of an oxidizing agent. scholarsresearchlibrary.com Sodium metabisulfite (B1197395) is a common reagent used for this purpose, where it facilitates the oxidative cyclization of the intermediate Schiff base formed from the condensation of the diamine and the aldehyde. scholarsresearchlibrary.comnih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent like dimethoxyethane. scholarsresearchlibrary.com Supported gold nanoparticles have also been shown to effectively catalyze the selective reaction between o-phenylenediamines and aldehydes, including furan-based aldehydes, to yield 2-substituted benzimidazoles under mild, ambient conditions. nih.gov

The general reaction scheme is as follows:

Condensation: The amino group of 4-nitro-1,2-phenylenediamine attacks the carbonyl carbon of 5-bromo-2-furaldehyde to form a Schiff base intermediate.

Cyclization and Oxidation: The second amino group of the diamine then attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. This intermediate is subsequently oxidized to the aromatic benzimidazole ring.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2,5-disubstituted benzimidazoles can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: Various catalysts have been explored to improve the synthesis of 2-substituted benzimidazoles. Heterogeneous catalysts, such as engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), have been shown to be effective for the one-pot synthesis of these compounds under greener conditions. rsc.org Alumina-pillared clay (Al-PILC) has also been used as a catalyst under microwave irradiation, leading to high yields and short reaction times. researchgate.net For the condensation with furan aldehydes, gold nanoparticles supported on titanium dioxide (Au/TiO2) have demonstrated high catalytic efficacy at room temperature. nih.gov

Solvent Effects: The choice of solvent can impact the reaction rate and yield. While various solvents have been used, studies have shown that ethanol (B145695) can be an excellent solvent for the synthesis of benzimidazoles, providing good to excellent yields. rsc.org In some cases, solvent-free conditions, particularly with microwave assistance, have proven to be highly efficient and environmentally friendly. asianpubs.orgchemicalbook.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. researchgate.netmdpi.com This technique often leads to significant reductions in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The optimization of microwave power and irradiation time is crucial for maximizing the yield of the desired product. researchgate.net

| Parameter | Condition | Effect on Yield | Reference |

| Catalyst | MgO@DFNS | High yield under mild conditions | rsc.org |

| Al-PILC (Microwave) | High yields, short reaction times | researchgate.net | |

| Au/TiO2 | High yields at room temperature | nih.gov | |

| Solvent | Ethanol | Good to excellent yields | rsc.org |

| Solvent-free (Microwave) | Efficient and environmentally friendly | asianpubs.orgchemicalbook.com | |

| Technique | Microwave Irradiation | Reduced reaction times, improved yields | researchgate.netmdpi.com |

| Interactive Data Table: Optimization of Reaction Conditions |

Strategies for Derivatization and Analogue Synthesis

The structural framework of this compound offers several sites for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

Substitution Pattern Modifications on the Benzimidazole Ring

The benzimidazole ring presents multiple positions for modification, primarily at the N-1 position of the imidazole (B134444) ring and the remaining open positions on the benzene (B151609) ring.

N-Alkylation and N-Arylation: The nitrogen atom at the 1-position of the benzimidazole ring is a common site for substitution. N-alkylation can be achieved by reacting the benzimidazole with various alkyl halides in a basic medium. tsijournals.com This modification can significantly influence the physicochemical properties and biological activity of the molecule. For instance, the introduction of a long aliphatic chain at the N-1 position has been explored to increase lipophilicity. nih.gov

Modification of the Nitro Group: The nitro group at the 5-position is a versatile handle for further transformations. It can be reduced to an amino group, which can then be subjected to a wide range of reactions, such as acylation, sulfonylation, or conversion to other functional groups. The resulting amino-substituted benzimidazoles can serve as building blocks for more complex structures.

Electrophilic Substitution on the Benzene Ring: While the nitro group is deactivating, further electrophilic substitution on the benzene ring may be possible under specific conditions, although it can be challenging to control the regioselectivity. The positions ortho and meta to the nitro group are potential sites for such reactions.

Modifications of the Furyl Moiety

For instance, Suzuki-Miyaura coupling, a palladium-catalyzed reaction, could be employed to replace the bromine atom with a variety of aryl or vinyl substituents by reacting the compound with the corresponding boronic acids. Similarly, Sonogashira coupling could be used to introduce alkyne functionalities. These modifications would allow for the systematic exploration of the structure-activity relationships of this class of compounds.

Introduction of Bridging Linkers and Hybrid Structures

The synthesis of hybrid molecules incorporating the benzimidazole scaffold is a strategy employed to develop compounds with enhanced or novel properties. documentsdelivered.com Starting from this compound, the introduction of bridging linkers could be envisioned at several positions.

The secondary amine of the benzimidazole ring is a common site for derivatization. It can be alkylated or acylated to introduce linkers of varying lengths and functionalities. These linkers could, in turn, be connected to other pharmacophores or functional moieties to create hybrid structures. Additionally, the nitro group on the benzimidazole ring can be reduced to an amine, which provides another reactive site for amide bond formation or other coupling reactions to introduce bridging elements. The bromine on the furan ring also serves as a potential attachment point for linkers through cross-coupling reactions as mentioned previously.

Advanced Chemical Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. For this compound, a comprehensive analysis would involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The proton spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole and furan rings, with their chemical shifts and coupling patterns confirming their relative positions. The 13C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbons bearing the bromo and nitro groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3300-3400 cm-1), C=N stretching (around 1630 cm-1), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm-1 and 1300-1350 cm-1, respectively). scholarsresearchlibrary.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of conjugated systems. The extended π-system of the benzimidazole and furan rings would result in characteristic absorption maxima in the UV-Vis spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition.

The following table summarizes the expected spectroscopic data for this compound based on data for analogous compounds. scholarsresearchlibrary.com

| Spectroscopic Technique | Expected Data |

| 1H NMR | Signals corresponding to the protons on the benzimidazole and furan rings. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronegative bromine atom. |

| 13C NMR | Resonances for all carbon atoms in the molecule, with downfield shifts for carbons attached to electronegative atoms. |

| IR (cm-1) | N-H stretching (~3400), C=N stretching (~1630), N-O stretching of the nitro group (~1500 and ~1350). |

| UV-Vis (nm) | Absorption maxima characteristic of the conjugated benzimidazole-furan system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C11H6BrN3O3. The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) would be observable. |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While the crystal structure for this compound has not been reported, analysis of related benzimidazole structures reveals common packing motifs. researchgate.net

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For this compound, a suitable mobile phase, such as a mixture of chloroform (B151607) and methanol, would be used to develop the TLC plate. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A reverse-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, would be suitable for analyzing this compound. sielc.comnih.gov The purity would be determined by the area percentage of the main peak in the chromatogram.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of "2-(5-Bromo-2-furyl)-5-nitrobenzimidazole".

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized structure represents the equilibrium geometry of "this compound" in the gas phase. This optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations. The planarity and orientation of the benzimidazole (B57391), furan (B31954) rings, and the nitro group are key parameters determined through this process.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For "this compound", the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized over the electron-rich furan and benzimidazole rings, while the LUMO is likely concentrated on the electron-withdrawing nitrobenzimidazole moiety.

Table 1: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Note: These values are illustrative and represent typical energies for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions correspond to positive potential, indicating electrophilic reactivity. mdpi.com Green areas represent regions of neutral potential. mdpi.com For "this compound", the MEP surface would likely show negative potential (red) around the oxygen atoms of the nitro group and the furan ring, making these sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzimidazole ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of "this compound" over time, offering insights into its conformational flexibility and interactions with its environment.

While quantum chemical calculations provide a static picture of the most stable conformation, MD simulations can explore the various conformations the molecule can adopt at a given temperature. By simulating the motion of the atoms over a period of time, it is possible to identify the most populated conformational states and the energy barriers between them. For "this compound", a key aspect of conformational analysis would be the rotational barrier around the single bond connecting the furan and benzimidazole rings. The stability of different conformers is assessed by analyzing the potential energy throughout the simulation.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the presence of solvent molecules (e.g., water, ethanol) around "this compound". These simulations can reveal how solvent interactions affect the conformational preferences and the accessibility of different reactive sites. The formation of hydrogen bonds between the solvent and the nitro group or the benzimidazole nitrogen atoms would be a key interaction to investigate. The analysis of the radial distribution function from the simulation data can provide detailed information about the solvation shell structure.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

While specific SAR studies for this compound are not extensively documented in publicly available literature, general SAR principles for related benzimidazole and nitroaromatic compounds can provide valuable insights. For benzimidazole derivatives, the substituents at the 2, 5, and 6 positions of the benzimidazole ring are known to significantly impact their biological activities.

For the broader class of 5-nitrobenzimidazole (B188599) derivatives, research has indicated that the nature of the substituent at the 2-position is a key determinant of activity. In a study on 2-benzylbenzimidazole 'nitazene' opioids, the removal of the 5-nitro group consistently resulted in a significant decrease in potency, highlighting its importance for the observed biological effect cfsre.orgspringermedizin.de. This suggests that the nitro group at the 5-position of this compound is likely a critical feature for its potential biological activities.

Table 1: General SAR Insights for Substituted Benzimidazoles

| Position of Substitution | General Effect on Activity |

| N1 | Substitution can influence solubility and pharmacokinetic properties. |

| C2 | The nature of the substituent (aromatic, aliphatic, heterocyclic) is a major determinant of the type and potency of biological activity. |

| C5/C6 | Substitution with electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, impacting target binding. |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a compound like this compound, a pharmacophore model would likely include features such as hydrogen bond acceptors (from the nitro group and furan oxygen), hydrogen bond donors (from the benzimidazole N-H), and aromatic/hydrophobic regions (from the benzimidazole and furan rings).

A five-point pharmacophore model was generated for a series of nitroaromatic compounds with antitubercular activity, which included a nitro group, a piperazine moiety, one aromatic ring, and two acceptor features as necessary for potent activity nih.gov. This highlights the importance of the nitro group and aromatic features in the biological activity of such compounds.

Virtual screening strategies can be employed to identify other potentially active molecules from large chemical databases based on a pharmacophore model of this compound or by using the compound itself as a query in similarity searches. Ligand-based virtual screening (LBVS) of benzimidazole derivatives has been successfully used to identify potential inhibitors of various biological targets, including triosephosphate isomerase and 5-lipoxygenase-activating protein (FLAP) nih.govmdpi.comnih.govutrgv.eduresearchgate.net.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Potential Origin in the Molecule |

| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group, Oxygen atom of the furan ring |

| Hydrogen Bond Donor | N-H group of the benzimidazole ring |

| Aromatic Ring | Benzimidazole ring system, Furan ring |

| Hydrophobic Feature | The overall scaffold of the molecule |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This allows for the identification of potential molecular targets and the analysis of binding interactions.

For instance, in a study of 2-styryl-5-nitroimidazole derivatives, docking simulations were performed to understand their binding mode within the active site of focal adhesion kinase (FAK) researchgate.net. Given the structural similarities, it is plausible that this compound could also interact with kinase targets. Docking algorithms could be used to screen this compound against a panel of known cancer-related kinases or other disease-relevant proteins to generate hypotheses about its mechanism of action.

The analysis of binding modes from molecular docking simulations can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the benzimidazole N-H group could act as a hydrogen bond donor, while the nitro group and furan oxygen can act as hydrogen bond acceptors. The aromatic rings can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in a protein's binding pocket.

In docking studies of other benzimidazole derivatives with protein kinases, interactions with key amino acid residues in the ATP-binding site are often observed nih.gov. The binding energy, calculated by the docking software, provides an estimate of the binding affinity of the ligand for the protein. Lower binding energies generally indicate a more favorable binding interaction.

Table 3: Predicted Interaction Types for this compound with a Hypothetical Protein Target

| Interaction Type | Potential Involving Moiety |

| Hydrogen Bonding | Benzimidazole N-H, Nitro group, Furan oxygen |

| Pi-Pi Stacking | Benzimidazole ring, Furan ring |

| Hydrophobic Interactions | The overall molecular scaffold |

| Halogen Bonding | Bromine atom on the furan ring |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Benzimidazole and its derivatives have been investigated for their NLO properties tandfonline.com. The presence of a donor-pi-acceptor (D-π-A) system within a molecule can lead to significant NLO responses.

In this compound, the benzimidazole ring can act as a pi-conjugated bridge. The nitro group is a strong electron-withdrawing group (acceptor), and the bromo-furyl moiety can modulate the electron-donating/accepting properties of the system. Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate the NLO properties, such as the first hyperpolarizability (β), of this compound. Such calculations would provide insights into its potential as an NLO material. Studies on other benzimidazole derivatives have shown that they can possess significant second-order NLO responses researchgate.net.

Investigation of Biological Activity and Molecular Mechanisms Preclinical in Vitro Focus

Cellular and Biochemical Target Identification and Validation

A comprehensive search of scientific databases and literature archives did not yield any specific studies focused on identifying or validating the cellular and biochemical targets of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole.

There are no available research articles or published data detailing the inhibitory effects of this compound on specific enzymes such as α-glucosidase, urease, or various kinases. While related benzimidazole (B57391) derivatives have been investigated as inhibitors of these enzymes, no such studies have been conducted on this specific compound. nih.govdovepress.comnih.govnih.govnih.govmdpi.com For instance, certain benzimidazole derivatives have shown potential as α-glucosidase inhibitors, which are of interest in the management of diabetes mellitus. nih.govnih.gov Similarly, other related heterocyclic compounds have been evaluated for their urease inhibition activity. nih.govnih.gov However, the inhibitory profile of this compound remains uncharacterized.

No studies have been published that investigate the binding affinity of this compound for any specific cellular receptors. Consequently, its potential role as a receptor agonist or antagonist is unknown.

The interaction of this compound with nucleic acids such as DNA or RNA has not been the subject of any specific investigation. While some 5-nitroimidazole compounds have been shown to interact with DNA, often following reductive activation, there is no evidence to confirm similar properties for this particular benzimidazole derivative. nih.gov

Mechanism of Action Elucidation at the Molecular Level

Given the absence of target identification, the molecular mechanism of action for this compound has not been elucidated.

There is no available research on the effects of this compound on cellular pathways. Studies investigating its potential to modulate the cell cycle or induce apoptosis in cell lines have not been performed. The broader class of benzimidazole compounds has been noted for its potential in cancer research, with some derivatives showing pro-apoptotic activity. nih.gov However, these findings cannot be specifically attributed to this compound without direct experimental evidence.

While some benzimidazole derivatives are known to exert their biological effects through the inhibition of microtubule polymerization, there are no studies to suggest that this compound shares this mechanism of action.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time due to a lack of available scientific literature and data specific to this molecule. Extensive searches for preclinical in vitro studies, including investigations into its redox mechanisms, free radical scavenging properties, and cellular effects, did not yield the detailed research findings necessary to populate the requested sections.

While the compound is mentioned in patents as part of broader claims related to therapeutic potentials, specific, publicly accessible research dedicated to its biological activity and molecular mechanisms is not available. Consequently, creating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible without resorting to speculation or including data from unrelated compounds, which would violate the core requirements of the request.

Further research on this specific compound is required before a comprehensive scientific article can be written.

Advanced Applications and Future Research Directions

Design of Novel Analogues with Tuned Biological Activities

The development of novel analogues of 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole is a key area of research aimed at fine-tuning its biological activities. The structure-activity relationship (SAR) studies of benzimidazole (B57391) derivatives provide a roadmap for rational drug design. For instance, modifications at various positions of the benzimidazole and furan (B31954) rings can significantly impact the compound's efficacy and selectivity.

Key strategies for designing novel analogues include:

Modification of the Furan Ring: Altering the substituent at the 5-position of the furan ring, currently a bromine atom, can influence the compound's lipophilicity and electronic properties. Replacing bromine with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups can modulate its interaction with biological targets.

Alterations on the Benzimidazole Core: The nitro group at the 5-position of the benzimidazole ring is a critical feature, often associated with antimicrobial and anticancer activities. nih.gov The synthesis of analogues with the nitro group at different positions (e.g., 4- or 6-position) or its replacement with other functional groups like cyano or trifluoromethyl can lead to compounds with altered biological profiles. tandfonline.com

N-Substitution of the Benzimidazole Ring: The nitrogen atom of the imidazole (B134444) moiety offers a site for derivatization. The introduction of various alkyl or aryl substituents can enhance cell permeability and target engagement.

These synthetic modifications aim to create a library of analogues that can be screened for a wide range of biological activities, including as protein kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets. nih.gov

| Modification Strategy | Rationale | Potential Impact on Biological Activity |

| Substitution on the Furan Ring | Modulate lipophilicity and electronic properties | Enhanced target binding and cell permeability |

| Alteration of the Nitro Group Position | Investigate the impact of electronic effects | Changes in selectivity and mechanism of action |

| N-Alkylation/Arylation of Benzimidazole | Improve pharmacokinetic properties | Increased bioavailability and cellular uptake |

Exploration of the Compound as a Chemical Biology Probe

The inherent structural features of this compound make it an interesting candidate for development as a chemical biology probe. Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The development of benzimidazole-based probes has been successful in various applications, such as the labeling of cellular proteins. nih.gov

Potential applications of this compound as a chemical probe include:

Fluorescent Probes: While the intrinsic fluorescence of this specific compound is not well-documented, nitrobenzoxadiazole (NBD) derivatives, which share some structural similarities, are widely used as fluorescent probes. nih.gov Further research could explore the photophysical properties of this compound and its analogues. Modifications to the core structure could lead to the development of novel fluorescent probes for cellular imaging. Some benzimidazole derivatives have been shown to emit intense blue-green fluorescence with high quantum yields. researchgate.net

Affinity-Based Probes: By incorporating a reactive group or a "clickable" handle (e.g., an alkyne or azide), analogues of this compound could be transformed into activity-based protein profiling (ABPP) probes. nih.gov These probes can be used to identify the cellular targets of the compound and to study enzyme activity in complex biological systems.

Molecular Imaging Agents: The bromine atom in the structure could be replaced with a positron-emitting isotope (e.g., bromine-76) to develop a probe for Positron Emission Tomography (PET). nih.gov This would enable the non-invasive in vivo imaging of the compound's distribution and target engagement.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly screening large libraries of compounds to identify "hits" with desired biological activity. nih.gov The this compound scaffold is well-suited for inclusion in HTS campaigns targeting various diseases.

HTS applications for this compound and its analogues could include:

Antimicrobial Screens: Given the known antimicrobial properties of many benzimidazole and nitroaromatic compounds, HTS assays can be employed to screen for activity against a broad panel of bacteria and fungi. frontiersin.orgnih.gov This could lead to the discovery of new antibiotics to combat drug-resistant pathogens.

Antiviral Screens: HTS is also a key strategy in the discovery of new antiviral agents. nih.govresearchgate.net Cell-based HTS assays can be used to identify compounds that inhibit the replication of various viruses. Benzimidazole derivatives have shown promise as antiviral agents, including against HIV. nih.govnih.gov

Kinase Inhibitor Screens: Benzimidazole is a common scaffold for kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov HTS can be used to screen a library of this compound analogues against a panel of kinases to identify potent and selective inhibitors.

| Screening Type | Target | Potential Outcome |

| Antimicrobial HTS | Bacteria and Fungi | Discovery of new antibiotics |

| Antiviral HTS | Viral replication | Identification of novel antiviral agents |

| Kinase Inhibitor HTS | Protein kinases | Development of new anticancer drugs |

Emerging Research Avenues for Benzimidazole-Furan Hybrids

The hybridization of different pharmacophores into a single molecule is a growing trend in drug discovery, aiming to create compounds with enhanced efficacy or novel mechanisms of action. Benzimidazole-furan hybrids represent a promising class of molecules with diverse biological activities. researchgate.net

Emerging research avenues for these hybrids include:

Multi-Target Drug Design: Designing single molecules that can modulate multiple targets is a strategy to overcome drug resistance and improve therapeutic outcomes. Benzimidazole-furan hybrids could be designed as multi-target agents, for example, by simultaneously inhibiting a kinase and another cancer-related target. mdpi.comdigitellinc.com

Antiparasitic Agents: Benzimidazole compounds have a long history of use as anthelmintics. Recent research is exploring benzimidazole-based derivatives for activity against other protozoan diseases like malaria, leishmaniasis, and trypanosomiasis. rjpbr.com

Neurodegenerative Diseases: Some benzimidazole derivatives are being investigated for their potential in treating neurodegenerative diseases by targeting enzymes and receptors in the central nervous system.

Antifungal Agents: Novel benzimidazole hybrids are being designed and synthesized to combat fungal infections, with some showing excellent activity against resistant strains. rsc.orgnih.gov

Challenges and Opportunities in the Development of New Chemical Entities

The development of any new chemical entity (NCE), including derivatives of this compound, is fraught with challenges but also presents significant opportunities.

Challenges:

Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds can sometimes be associated with toxicity due to their reduction to reactive nitroso and hydroxylamino derivatives. nih.govnih.gov Careful toxicological profiling of any new analogue is essential.

Drug-likeness and Pharmacokinetics: Ensuring that new analogues have appropriate physicochemical properties for oral bioavailability (adhering to guidelines like Lipinski's Rule of Five) and favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) is a major hurdle in drug development. pharmacytimes.com

Opportunities:

Addressing Unmet Medical Needs: The versatile benzimidazole scaffold provides an opportunity to develop drugs for diseases with limited treatment options, such as multi-drug resistant infections and aggressive cancers.

Precision Medicine: The development of selective kinase inhibitors and targeted chemical probes from this scaffold aligns with the principles of precision medicine, where treatments are tailored to the specific molecular characteristics of a patient's disease. nih.gov

Novel Mechanisms of Action: The unique combination of moieties in this compound may lead to compounds with novel mechanisms of action, providing new therapeutic avenues.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Bromo-2-furyl)-5-nitrobenzimidazole?

Answer:

The synthesis of brominated benzimidazole derivatives typically involves two key steps: (1) bromination of the furan precursor and (2) coupling with a nitro-substituted benzimidazole core. For example, bromination of 2-furyl intermediates using reagents like N-bromosuccinimide (NBS) can introduce the 5-bromo substituent on the furan ring . Subsequent condensation with 5-nitrobenzimidazole derivatives under nucleophilic aromatic substitution conditions (e.g., using DMF as a solvent and catalytic acid) forms the target compound. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity, as competing reactions may yield positional isomers .

Basic: How do substituents influence the acidity constants (pKa) of 5-nitrobenzimidazole derivatives?

Answer:

Substituents significantly alter the acidity of the benzimidazole NH group. Electron-withdrawing groups (e.g., nitro, bromo-furyl) decrease pKa by stabilizing the deprotonated form. Potentiometric titration studies in non-aqueous solvents (e.g., DMSO) show that 5-nitrobenzimidazole derivatives with halogenated aryl substituents exhibit pKa values 1–2 units lower than unsubstituted analogs . For example, this compound is expected to have a pKa ~3.7–4.2 in aqueous systems, similar to nitrobenzimidazole derivatives with strong electron-withdrawing groups .

Advanced: What experimental approaches can assess the environmental persistence and mobility of this compound?

Answer:

- Biodegradation: Conduct OECD 301D closed bottle tests to measure biochemical oxygen demand (BOD). 5-Nitrobenzimidazole analogs show 0% BOD after 6 weeks, suggesting resistance to aerobic degradation .

- Soil Mobility: Estimate the organic carbon partition coefficient (Koc) using molecular connectivity indices. For 5-nitrobenzimidazole, Koc ≈ 120 predicts high mobility in soil, but bromo-furyl substituents may increase hydrophobicity, reducing mobility .

- Photodegradation: Perform UV-Vis irradiation studies in aqueous solutions to evaluate nitro group-mediated photolysis.

Advanced: How can X-ray crystallography resolve structural ambiguities in brominated benzimidazoles?

Answer:

Single-crystal X-ray diffraction is critical for confirming regiochemistry and intermolecular interactions. For example, studies on 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole revealed disorder in the thiophene substituents, resolved via refinement with anisotropic displacement parameters . For this compound, crystallography would clarify the orientation of the furyl group and potential π-π stacking interactions with the nitrobenzimidazole core.

Advanced: What pharmacological targets are plausible for this compound?

Answer:

Benzimidazoles with nitro and halogenated aryl groups exhibit diverse bioactivity:

- Antimicrobial: Nitro groups may act as prodrugs, undergoing microbial nitroreductase activation to generate cytotoxic intermediates .

- Anticancer: Bromo-furyl substituents could enhance DNA intercalation or topoisomerase inhibition, as seen in thiophene-substituted analogs .

- Enzyme Inhibition: The nitro group may competitively inhibit NADPH-dependent enzymes (e.g., cytochrome P450). Validate via enzymatic assays (e.g., fluorometric NADPH depletion studies) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling between furyl protons and benzimidazole ring).

- IR: Detect nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₇BrN₃O₃).

Advanced: How does the bromo-furyl substituent affect electronic properties compared to thiophene or phenyl analogs?

Answer:

- Electron Withdrawing Effect: Bromo-furyl groups are less electron-withdrawing than nitro-phenyl but more than unsubstituted furyl. Cyclic voltammetry of similar compounds shows a reduction peak at −0.8 V (vs. Ag/AgCl) for the nitro group, with shifts dependent on substituent electronegativity .

- Comparative Data: Thiophene-substituted benzimidazoles exhibit higher acidity (pKa ~3.5) than furyl analogs (pKa ~4.0) due to sulfur’s polarizability .

Advanced: What computational methods predict the compound’s bioavailability and toxicity?

Answer:

- LogP Prediction: Use Molinspiration or ACD/Labs to estimate logP (expected ~2.5–3.0 for moderate lipophilicity) .

- Toxicity: QSAR models (e.g., ProTox-II) can predict hepatotoxicity based on nitrobenzimidazole substructures.

- ADME: Molecular docking (AutoDock Vina) to simulate binding to human serum albumin or cytochrome P450 isoforms .

Advanced: How does the compound interact with metal ions in coordination chemistry?

Answer:

Nitrobenzimidazole derivatives form complexes with transition metals (e.g., Co²⁺, Cu²⁺) via the nitro and imidazole nitrogen. For example, dichloridobis[5-nitro-1-trimethylsilyl-methyl-1H-benzimidazole]cobalt(II) exhibits a distorted octahedral geometry, confirmed by single-crystal studies . For this compound, potentiometric titration in DMSO could identify metal-binding sites and stability constants.

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

- Dose-Response Analysis: Compare IC₅₀ values in cell viability assays (e.g., MTT) for analogs with varying substituents.

- Structural-Activity Relationships (SAR): Use molecular dynamics to map substituent effects on target binding. For instance, bromo-furyl groups may improve membrane permeability over chloro-phenyl analogs .

- Mechanistic Studies: RNA-seq or proteomics can identify differential gene/protein expression induced by structural variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.